N-(2-ヒドロキシ-2-(1-メチル-1H-インドール-3-イル)エチル)-2-フェニルブタンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide is a complex organic compound that features an indole moiety, a phenyl group, and a butanamide structure. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

科学的研究の応用

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors can be the primary targets of the compound “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide”.

Mode of Action

The mode of action of indole derivatives generally involves their interaction with these targets, leading to various biological responses . The specific interactions of “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide” with its targets would depend on the specific structure and properties of the compound.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide” would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of the action of “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide” would be the result of its interactions with its targets and the subsequent changes in biochemical pathways .

生化学分析

Biochemical Properties

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cell proliferation and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide exhibits specific subcellular localization, which influences its activity and function . The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with appropriate amines under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The phenyl and indole groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce simpler amine derivatives .

類似化合物との比較

Similar Compounds

Similar compounds include other indole derivatives such as:

1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions.

2-(1-methyl-1H-indol-3-yl)acetic acid: A precursor in the synthesis of various indole derivatives.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide is a complex organic compound that combines an indole moiety with a phenylbutanamide structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

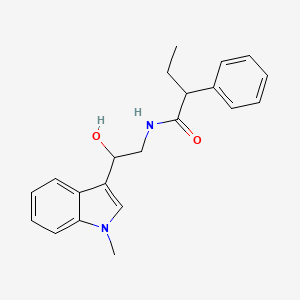

The chemical structure of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide can be represented as follows:

Key Features

- Indole Ring : Known for its role in various biological activities.

- Phenylbutanamide Backbone : This structure can enhance interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 324.42 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing indole derivatives. For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, particularly A549 lung cancer cells, showing preferential suppression compared to non-tumor cells .

Case Study: Indole Derivatives

- Compounds Studied : Various indole derivatives were tested for their cytotoxic effects.

- Results : Compounds with structural similarities to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide exhibited low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA, indicating potential as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that similar indole-containing compounds exhibit activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis.

Antimicrobial Activity Table

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Indole derivative 3k | 3.90 | S. aureus ATCC 25923 |

| Indole derivative 3k | <1 | MRSA |

| Indole derivative 3d | 7.80 | Candida albicans |

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Potential to inhibit enzymes involved in cancer cell proliferation.

- Receptor Interaction : May interact with specific receptors, modulating signaling pathways critical for cell survival and growth.

Future Research Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Key areas include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Molecular Docking Studies : To predict binding affinities and interactions with target proteins.

特性

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-16(15-9-5-4-6-10-15)21(25)22-13-20(24)18-14-23(2)19-12-8-7-11-17(18)19/h4-12,14,16,20,24H,3,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIHQFGUOYDGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。